Dimethyl selenophene-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C8H8O4Se |
|---|---|
Molecular Weight |
247.12g/mol |
IUPAC Name |
dimethyl selenophene-2,5-dicarboxylate |
InChI |
InChI=1S/C8H8O4Se/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 |
InChI Key |
GBHVRAMRYOROIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C([Se]1)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C([Se]1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Selenophene 2,5 Dicarboxylate and Analogues
Historical Context of Selenophene (B38918) Synthesis Relevant to Dicarboxylates
The history of selenophene synthesis dates back to 1885, when Paal reported the first synthesis of a 2,5-disubstituted selenophene, namely 2,5-dimethylselenophene. researchgate.net This seminal work involved the reaction of hexane-2,5-dione with phosphorus pentaselenide, a method analogous to the Paal-Knorr synthesis of furans and thiophenes. researchgate.netnih.gov This approach established a fundamental principle: the cyclocondensation of a 1,4-dicarbonyl compound with a selenium-transfer reagent to form the five-membered heterocyclic ring.
While early methods often required harsh conditions and high temperatures (180–600 °C), using reagents like elemental selenium with acetylene, they laid the groundwork for future developments. nih.gov Modern iterations of this classical approach have emerged, employing milder and more efficient selenium-transfer reagents. A notable example is the use of Woollins' reagent ([PhP(Se)(µ-Se)]2) to convert 1,4-diarylbutane-1,4-diones into 2,5-diarylselenophenes in excellent yields. researchgate.netrsc.org This reaction proceeds via a proposed 1,4-diselenone intermediate that rapidly cyclizes to the stable aromatic selenophene ring. researchgate.net Although this specific example yields diaryl derivatives, the underlying strategy of using a 1,4-dicarbonyl precursor is directly applicable to the synthesis of the dicarboxylate scaffold by employing a 1,4-dicarbonyl compound with ester functionalities, such as dialkyl 2,5-dioxohexane-1,6-dioate.
Metal-Catalyzed Synthetic Transformations for Dimethyl Selenophene-2,5-dicarboxylate
Metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods can be used to either construct the selenophene ring or, more commonly, to functionalize a pre-existing selenophene scaffold.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. nih.gov Selenophenes, once halogenated (e.g., at the 2- and 5-positions), can participate in a variety of these transformations, including Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl substituents. nih.gov
A more direct route to the target molecule involves the palladium-catalyzed carboxylation of a 2,5-dihaloselenophene. This type of reaction, using carbon monoxide (CO) or carbon dioxide (CO2) as the carboxyl source, is a well-established method for synthesizing carboxylic acids and their esters from aryl halides. nih.govrsc.org For example, treating 2,5-dibromoselenophene (B172953) with a palladium catalyst, a phosphine (B1218219) ligand, and CO in methanol (B129727) would be a plausible and direct pathway to this compound.
An even more atom-economical approach is the direct C-H activation and subsequent functionalization of the selenophene ring. Palladium-catalyzed direct C-H arylation of selenophene is known to occur selectively at the C2 and C5 positions. nih.gov Recent advancements have demonstrated the Pd(II)-catalyzed carboxylation of non-activated C-H bonds in arenes using CO2. nih.gov The application of this groundbreaking methodology to the selenophene core could provide a future route to selenophene-2,5-dicarboxylic acid directly from the parent heterocycle, which could then be esterified. nih.gov
| Selenophene Substrate | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| 4-Bromo-2,5-diarylselenophene | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K3PO4 | 2,4,5-Triarylselenophene | nih.gov |
| Selenophene | Direct C-H Arylation | Aryl halide, Pd(OAc)2, K2CO3, PivOH | 2-Aryl or 2,5-Diarylselenophene | nih.gov |
| Aryl Halide (General) | Carboxylation with CO2 | Pd Catalyst, Ligand, Base, CO2 | Aryl Carboxylic Acid | nih.gov |
| Arene (General) | Direct C-H Carboxylation | Pd(II) Complex, Base, CO2 | Aryl Carboxylic Acid | nih.gov |
Copper-Catalyzed Cyclization Approaches and Other Metal-Mediated Syntheses
The construction of the 2,5-disubstituted selenophene ring system can be efficiently achieved through metal-catalyzed cyclization reactions. Copper-catalyzed methods have emerged as particularly powerful tools due to their high efficiency and selectivity.
One notable approach is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. cerritos.edumasterorganicchemistry.comrsc.orglibretexts.org This method offers a direct and atom-economical route to symmetrically 2,5-disubstituted selenophenes. The reaction proceeds by the Glaser coupling of two molecules of a terminal alkyne, followed by the insertion of selenium and subsequent cyclization. cerritos.edumasterorganicchemistry.com This transformation demonstrates good functional group tolerance and provides the desired products in moderate to good yields with excellent regioselectivity. libretexts.org For instance, the reaction of phenylacetylene (B144264) with elemental selenium in the presence of a copper catalyst and a base like DBU in acetonitrile (B52724) yields 2,5-diphenylselenophene. libretexts.org While this specific example leads to aryl-substituted selenophenes, the methodology is adaptable for the synthesis of precursors to this compound by choosing appropriately functionalized alkynes.
Another significant copper-catalyzed method involves the one-pot reaction of (E,E)-1,3-dienyl bromides with a selenium source, such as potassium selenocyanate (B1200272) (KSeCN), catalyzed by copper oxide (CuO) nanoparticles. mit.edu This intramolecular cyclization proceeds smoothly under relatively mild conditions and tolerates a variety of substituents on the diene framework.
Beyond copper, other metals have been employed to mediate the synthesis of substituted selenophenes. Iron(III) chloride (FeCl₃) in conjunction with a dichalcogenide can catalyze the intramolecular cyclization of (Z)-selenoenynes to produce 2,5-disubstituted-3-(organoseleno)-selenophenes. mit.edu This method provides access to more complex substitution patterns on the selenophene ring.
The following table summarizes representative metal-catalyzed syntheses of 2,5-disubstituted selenophenes:
| Catalyst/Mediator | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) salt (e.g., CuTC) | Terminal alkynes, Elemental selenium | Symmetrically 2,5-disubstituted selenophenes | High atom-economy, excellent regioselectivity, good functional group tolerance. | cerritos.edumasterorganicchemistry.comlibretexts.org |
| CuO nanoparticles | (E,E)-1,3-dienyl bromides, KSeCN | 2,5-disubstituted selenophenes | One-pot reaction, tolerates various substituents. | mit.edu |
| FeCl₃/Dichalcogenide | (Z)-selenoenynes | 2,5-disubstituted-3-(organoseleno)-selenophenes | Provides access to more complex substitution patterns. | mit.edu |
Esterification Strategies for Carboxylic Acid Precursors (e.g., from selenophene-2,5-dicarboxylic acid)
A common and direct route to this compound involves the esterification of its corresponding dicarboxylic acid, selenophene-2,5-dicarboxylic acid. youtube.com The Fischer-Speier esterification is a classical and widely used method for this transformation. cerritos.edumasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com
The mechanism of Fischer esterification is a reversible process. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the formation of the diester, an excess of methanol is typically used, and the water generated during the reaction is often removed. libretexts.org The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. libretexts.org This process occurs at both carboxylic acid groups to yield the desired dimethyl dicarboxylate.
An alternative to using a direct mineral acid catalyst is the in-situ generation of the acid catalyst. For example, acetyl chloride can be added to the methanol, which reacts to form HCl, thereby catalyzing the esterification. cerritos.edu
The general reaction for the Fischer esterification of selenophene-2,5-dicarboxylic acid is as follows:
Selenophene-2,5-dicarboxylic acid + 2 CH₃OH ⇌ this compound + 2 H₂O (in the presence of an acid catalyst)
The following table outlines the key aspects of Fischer esterification for preparing this compound:
| Reaction | Reactants | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Selenophene-2,5-dicarboxylic acid, Methanol | Strong mineral acid (e.g., H₂SO₄, HCl) | Excess methanol, heating, removal of water to drive equilibrium. | cerritos.edumasterorganicchemistry.comlibretexts.org |
Stereochemical Control and Regioselectivity in Dicarboxylate Synthesis
The synthesis of this compound itself does not involve chiral centers, so stereochemical control in the context of enantioselectivity is not a primary concern. However, the concepts of regioselectivity are paramount to ensure the correct placement of the two carboxylate groups at the 2 and 5 positions of the selenophene ring.
The copper-catalyzed [2+2+1] cyclization of terminal alkynes is a prime example of a highly regioselective reaction that directly yields 2,5-disubstituted products. cerritos.edumasterorganicchemistry.comrsc.orglibretexts.org The symmetrical nature of the intermediate formed from the Glaser coupling of two identical alkyne molecules inherently leads to a symmetrical 2,5-disubstitution pattern on the resulting selenophene ring. cerritos.edumasterorganicchemistry.com This method is therefore ideal for accessing symmetrically substituted selenophenes like the precursor to this compound.
When employing methods that could potentially lead to a mixture of regioisomers, such as the cyclization of unsymmetrical precursors, careful control of reaction conditions and the choice of directing groups are crucial. For the synthesis of specifically 2,5-disubstituted selenophenes, synthetic strategies that build the ring from precursors that already contain the desired connectivity are often preferred.
In the broader context of synthesizing substituted selenophene dicarboxylates where chiral centers may be present in the substituents, the principles of stereochemical control would become critical. These could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool to control the absolute configuration of the stereocenters. However, for the achiral target compound, regioselectivity remains the key challenge.
The following table highlights the importance of regioselectivity in the synthesis of 2,5-disubstituted selenophenes:
| Synthetic Strategy | Key Aspect | Outcome | Reference |
|---|---|---|---|
| Copper-catalyzed [2+2+1] cyclization of terminal alkynes | Regioselectivity | Direct formation of symmetrically 2,5-disubstituted selenophenes. | cerritos.edumasterorganicchemistry.comlibretexts.org |
| Intramolecular cyclization of (E,E)-1,3-dienyl bromides | Regioselectivity | Formation of 2,5-disubstituted selenophenes based on the substitution pattern of the diene. | mit.edu |
Elucidation of Reaction Mechanisms in the Formation of Dimethyl Selenophene 2,5 Dicarboxylate
Proposed Mechanistic Pathways for Selenophene (B38918) Ring Closure with Dicarboxylate Functionality
The synthesis of selenophenes often involves the cyclization of acyclic precursors containing a selenium source. nih.govmdpi.com In the case of dimethyl selenophene-2,5-dicarboxylate, a prominent starting material is dimethyl acetylenedicarboxylate (DMAD), which reacts with a selenium source to form the heterocyclic ring. cell.com Several mechanistic pathways have been proposed for this type of transformation, primarily centered around electrophilic cyclization of diyne systems. nih.gov
One plausible mechanism involves the initial reaction of elemental selenium with two molecules of DMAD. This reaction is thought to proceed through a series of intermediates, although the exact nature of these species is an area of active investigation. A proposed pathway begins with the formation of a reactive selenium species that can undergo a [2+2+1] cycloaddition with two molecules of the alkyne. rsc.org
Another proposed pathway involves the formation of a diselenetane intermediate from the reaction of selenium with the alkyne. This intermediate can then rearrange and extrude a selenium atom to form the more stable five-membered selenophene ring. The presence of the electron-withdrawing carboxylate groups on the acetylene is believed to facilitate the initial nucleophilic attack by the selenium species and stabilize the intermediates formed during the cyclization process.
The table below summarizes the key proposed mechanistic steps in the formation of the selenophene-2,5-dicarboxylate ring.
| Step | Description | Key Intermediates |
| 1 | Activation of Selenium | Reactive selenium species (e.g., Sen radicals, selenide (B1212193) ions) |
| 2 | Initial Attack on Alkyne | Vinylic selenide or seleniranium ion |
| 3 | Second Alkyne Incorporation | Formation of a six-membered diselenin-like intermediate or a five-membered ring with an exocyclic double bond |
| 4 | Ring Closure and Aromatization | Elimination of selenium or rearrangement to form the stable aromatic selenophene ring |
Radical and Ionic Intermediate Involvement in Selenophene-2,5-dicarboxylate Synthesis
The formation of the selenophene ring is not always a concerted process and can involve the formation of highly reactive radical and ionic intermediates. The specific pathway followed often depends on the reaction conditions and the nature of the reactants.
Ionic Intermediates: In many selenophene syntheses, particularly those involving electrophilic cyclization, ionic intermediates play a crucial role. For instance, the reaction of a selenium electrophile with a diyne can lead to the formation of a seleniranium ion intermediate. mdpi.comnih.gov This three-membered ring is highly strained and readily undergoes further reaction. In the context of this compound synthesis from DMAD, a related vinylic cation stabilized by the adjacent ester group could be a key intermediate. Subsequent intramolecular attack or reaction with a second DMAD molecule would then lead to the cyclized product. Another important class of ionic intermediates are selenonium ylides , which can be generated and undergo rearrangements to form C-C bonds. researchgate.net
Radical Intermediates: There is growing evidence for the involvement of radical pathways in the synthesis of selenium-containing heterocycles. mdpi.com The homolytic cleavage of the Se-Se bond in diselenides or the reaction of elemental selenium at high temperatures can generate selenium-centered radicals. cell.com These radicals can then add to the triple bond of dimethyl acetylenedicarboxylate to form a vinylic radical. This radical can then either react with a second molecule of the alkyne or undergo an intramolecular cyclization if a suitable radical acceptor is present. The presence of radical inhibitors or initiators can significantly affect the reaction rate and product distribution, providing evidence for such mechanisms. Visible-light-induced syntheses of seleno-containing compounds often proceed through radical pathways. mdpi.com
The following table highlights the characteristics of potential radical and ionic intermediates in the synthesis of this compound.
| Intermediate Type | Formation | Reactivity | Evidence |
| Seleniranium Ion | Electrophilic attack of Se+ on an alkyne | Ring-opening via nucleophilic attack | Trapping experiments, stereochemical outcomes |
| Vinylic Cation | Protonation or electrophilic addition to an alkyne | Nucleophilic attack, rearrangement | Spectroscopic observation in some systems |
| Selenium-centered Radical | Homolysis of Se-Se bond, high temperature reaction of elemental Se | Addition to π-systems | Inhibition/initiation studies, ESR spectroscopy |
| Vinylic Radical | Addition of a radical to an alkyne | Intramolecular cyclization, intermolecular reaction | Product analysis, computational studies |
Catalytic Cycle Analysis in Metal-Mediated Syntheses
Metal catalysts, particularly those based on copper and palladium, have been effectively employed in the synthesis of substituted selenophenes. rsc.orgnih.govresearchgate.net These catalysts can lower the activation energy of the reaction and provide a template for the regioselective formation of the desired product.
Copper-Catalyzed Synthesis: Copper catalysts are often used in the [2+2+1] cyclization of terminal alkynes with elemental selenium to produce 2,5-disubstituted selenophenes. rsc.org A proposed catalytic cycle for a similar reaction to form this compound would likely involve the following key steps:
Oxidative Addition: The copper(I) catalyst reacts with elemental selenium to form a copper(III)-selenide complex.
Alkyne Coordination: Two molecules of dimethyl acetylenedicarboxylate coordinate to the copper center.
Migratory Insertion/Reductive Coupling: The coordinated alkynes undergo a coupling reaction on the metal center, possibly involving migratory insertion into the Cu-Se bond, to form a metallacyclic intermediate.
Reductive Elimination: The selenophene ring is formed through reductive elimination from the copper center, regenerating the active copper(I) catalyst.
Palladium-Catalyzed Synthesis: Palladium catalysts are well-known for their ability to facilitate cross-coupling and cyclization reactions. researchgate.netnih.gov In the context of selenophene-2,5-dicarboxylate synthesis, a palladium-catalyzed process could involve the reaction of a diselenide with dimethyl acetylenedicarboxylate. A plausible catalytic cycle is outlined below:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the Se-Se bond of a diselenide to form a palladium(II) species.
Alkyne Insertion: Two molecules of dimethyl acetylenedicarboxylate sequentially insert into the Pd-Se bonds.
Reductive Elimination: The C-C bond is formed via reductive elimination from the palladium center, releasing the this compound and regenerating the palladium(0) catalyst.
| Catalyst | Proposed Key Steps | Intermediate Species |
| Copper(I) | Oxidative Addition, Alkyne Coordination, Reductive Coupling, Reductive Elimination | Copper(III)-selenide, Metallacycle |
| Palladium(0) | Oxidative Addition, Alkyne Insertion, Reductive Elimination | Pallada(II)bis(seleno) complex, Palladacycle |
Influence of Reaction Conditions on Mechanistic Selectivity
The selectivity of the reaction towards the formation of this compound over other isomers or byproducts is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the nature of the selenium source can significantly influence which mechanistic pathway is favored.
Temperature: The reaction temperature can have a profound effect on the reaction mechanism. Higher temperatures often favor radical pathways by promoting the homolytic cleavage of bonds. cell.com For instance, the direct reaction of elemental selenium with dimethyl acetylenedicarboxylate typically requires elevated temperatures. cell.com In contrast, metal-catalyzed reactions can often be carried out under milder conditions, which may favor ionic or concerted pathways, leading to higher selectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of ionic intermediates and the solubility of reactants. Polar aprotic solvents like DMF or DMSO may be employed to facilitate reactions involving ionic species. The choice of solvent can also affect the regioselectivity of the cyclization process. nih.gov
Selenium Source: The nature of the selenium source is a critical factor. Elemental selenium, while readily available, often requires harsh reaction conditions. cell.com The use of more reactive selenium sources, such as potassium selenocyanate (B1200272) (KSeCN) or diselenides, can allow for milder reaction conditions and potentially alter the operative mechanism. nih.govnih.gov For example, the use of KSeCN in the presence of a copper catalyst has been shown to be an effective method for the synthesis of selenophenes from 1,3-dienyl bromides. nih.gov
The following table provides a summary of how different reaction conditions can influence the mechanistic pathway in the synthesis of selenophene-2,5-dicarboxylates.
| Reaction Condition | Effect on Mechanism | Expected Outcome for this compound Synthesis |
| High Temperature | Favors radical pathways | Potential for lower selectivity and formation of byproducts. |
| Low Temperature (with catalyst) | Favors ionic or concerted pathways | Higher regioselectivity towards the 2,5-disubstituted product. |
| Polar Aprotic Solvents | Stabilizes ionic intermediates | May promote pathways involving seleniranium or selenonium ions. |
| Nonpolar Solvents | May favor radical or concerted pathways | Can influence the aggregation state of selenium and affect reactivity. |
| Elemental Selenium | Often requires high energy input | Can lead to a mixture of products if not carefully controlled. |
| Diselenides/KSeCN | Milder reaction conditions, potential for in situ generation of nucleophilic selenium | Can provide better control over the reaction and improve yields and selectivity. |
Advanced Spectroscopic and Crystallographic Characterization of Dimethyl Selenophene 2,5 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the molecular structure of dimethyl selenophene-2,5-dicarboxylate in solution. By analyzing the spectra of different nuclei, including ¹H, ¹³C, and ⁷⁷Se, a detailed picture of the molecule's connectivity and electronic environment can be constructed.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals for the methyl and selenophene (B38918) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylate groups and the selenium heteroatom.
The protons on the selenophene ring typically appear as a singlet, indicating their chemical equivalence. The methyl protons of the two ester groups also give rise to a single resonance, confirming the symmetrical nature of the molecule. The exact chemical shift values can vary slightly depending on the solvent used. washington.educarlroth.com
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Selenophene-H | ~7.9 - 8.1 | Singlet |
| Methyl (-OCH₃) | ~3.8 - 3.9 | Singlet |
Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS).
Coupling constants (J) between protons on the selenophene ring and the ⁷⁷Se nucleus (J(¹H, ⁷⁷Se)) can sometimes be observed as satellite peaks. chemicalbook.com These couplings provide valuable information about the electronic structure of the selenophene ring.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. libretexts.org
The spectrum typically shows resonances for the carbonyl carbons of the ester groups, the carbons of the selenophene ring, and the methyl carbons. The chemical shifts are indicative of the carbon's local electronic environment. The carbonyl carbons appear at the most downfield region due to the strong deshielding effect of the double-bonded oxygen atoms. The selenophene ring carbons resonate at intermediate chemical shifts, while the methyl carbons are found in the most upfield region.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~160 - 165 |
| C2/C5 (Selenophene) | ~140 - 145 |
| C3/C4 (Selenophene) | ~130 - 135 |
| -OCH₃ (Methyl) | ~52 - 55 |
Note: Assignments are based on general principles and may require 2D NMR for definitive confirmation.
The multiplicities of the carbon signals in a proton-coupled ¹³C NMR spectrum can confirm the number of attached protons. For instance, the selenophene ring carbons would appear as doublets due to coupling with their attached protons.
For this compound, the ⁷⁷Se chemical shift provides a unique fingerprint of the selenium atom within this specific heterocyclic system. The chemical shift value is influenced by factors such as the electron-withdrawing ester groups. researchgate.net
Coupling between the ⁷⁷Se nucleus and adjacent ¹³C nuclei (¹J(⁷⁷Se, ¹³C)) and ¹H nuclei (²J(⁷⁷Se, ¹H)) can be observed, providing further structural insights. huji.ac.ilscribd.com The magnitude of these coupling constants is related to the hybridization of the involved atoms and the dihedral angles.
Table 3: General ⁷⁷Se NMR Parameters
| Parameter | Description | Typical Values |
|---|---|---|
| Chemical Shift (δ) | Sensitive to the electronic environment of the Se atom. | Varies widely depending on the compound class. |
| ¹J(⁷⁷Se, ¹³C) | One-bond coupling constant to adjacent carbons. | Can be in the range of 100 Hz. scribd.com |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence-Total Correlation Spectroscopy (HMQC-TOCSY), are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals. researchgate.net
HMQC-TOCSY can provide information about proton-proton coupling networks within the molecule, although for a simple molecule like this compound, this may be less critical than for more complex structures. These advanced techniques are essential for a rigorous and complete structural assignment in solution. nih.gov
Mass Spectrometry for Molecular Structure and Isotopic Abundance Profiling
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.
A characteristic feature of the mass spectrum of a selenium-containing compound is the distinctive isotopic pattern. nju.edu.cn Selenium has several naturally occurring isotopes, with the most abundant being ⁸⁰Se (49.61%), ⁷⁸Se (23.77%), and ⁷⁷Se (7.63%). webelements.comresearchgate.net This results in a unique cluster of peaks in the mass spectrum for the molecular ion and any selenium-containing fragments, which serves as a definitive indicator of the presence of selenium in the molecule. researchgate.net
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃) from the molecular ion.
Table 4: Natural Abundance of Stable Selenium Isotopes
| Isotope | Natural Abundance (%) |
|---|---|
| ⁷⁴Se | 0.89 |
| ⁷⁶Se | 9.37 |
| ⁷⁷Se | 7.63 |
| ⁷⁸Se | 23.77 |
| ⁸⁰Se | 49.61 |
| ⁸²Se | 8.73 |
Data from various sources. webelements.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly
The crystal structure reveals the planarity of the selenophene ring and the orientation of the two dimethyl carboxylate substituents relative to the ring. It can also show intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the selenophene rings of adjacent molecules. These interactions govern how the molecules pack together in the crystal lattice, forming a supramolecular assembly.
Studies on related diarylselenophenes have provided insights into their crystal structures. researchgate.net The analysis of metal-organic frameworks containing similar dicarboxylate linkers also highlights how these molecules can arrange in the solid state. mdpi.com The ability of selenium to be used as a phasing tool in X-ray crystallography, particularly for macromolecules, underscores its unique X-ray scattering properties. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Bond Lengths and Angles in the Selenophene-2,5-dicarboxylate Moiety
The geometric parameters of the this compound moiety can be accurately determined through single-crystal X-ray diffraction. While specific data for the title compound is not available, expected bond lengths and angles can be inferred from closely related structures, such as 2-thiophene carboxylic acid and other heterocyclic carboxylates. iosrjournals.org The bond lengths within the selenophene ring are characteristic of an aromatic system, exhibiting values intermediate between single and double bonds. The C-Se bonds are significantly longer than C-C bonds due to the larger atomic radius of selenium. The ester functional groups will display typical bond lengths for C=O double bonds and C-O single bonds.
Table 1: Expected Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Expected Value | Reference Analog |
|---|---|---|---|
| Bond Lengths (Å) | Se-C | ~1.86 Å | General Selenophene Derivatives |
| C=C (ring) | ~1.37 Å | 2-Thiophene Carboxylic Acid iosrjournals.org | |
| C-C (ring) | ~1.44 Å | 2-Thiophene Carboxylic Acid iosrjournals.org | |
| C=O (ester) | ~1.21 Å | General Esters | |
| Bond Angles (°) | C-Se-C | ~88-90° | General Selenophene Derivatives |
| Se-C-C | ~111-113° | General Selenophene Derivatives | |
| C-C-C (ring) | ~112-114° | General Selenophene Derivatives |
Crystal Packing and Intermolecular Interactions
The solid-state arrangement of this compound is governed by a variety of non-covalent intermolecular interactions. The molecular shape and the distribution of functional groups facilitate a packing structure that maximizes thermodynamic stability. researchgate.net In analogous thiophene-2,5-dicarboxylate salts, the crystal structure is stabilized by a network of hydrogen bonds and π–π stacking interactions. nih.gov
Key interactions expected in the crystal lattice include:
C—H···O Hydrogen Bonds: Weak hydrogen bonds are likely to form between the aromatic C-H bonds of the selenophene ring or the methyl C-H bonds and the electronegative oxygen atoms of the carbonyl groups on adjacent molecules. Such interactions are common in stabilizing crystal structures of dicarboxylate compounds. researchgate.net
π–π Stacking: The planar selenophene rings can stack on top of one another, leading to favorable π–π interactions. The centroid-to-centroid distance for such interactions in related aromatic systems is typically around 3.5 Å. nih.gov
A Hirshfeld surface analysis of a related complex thiophene (B33073) dicarboxylate showed that H···H, O···H, and C···H contacts were the most significant contributors to the crystal packing, which is also anticipated for the title compound. nih.gov
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy provides definitive fingerprints for the functional groups present in this compound. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be used to identify characteristic vibrational modes. nih.gov The assignments can be made with confidence by comparison with spectra from analogous compounds like 2-thiophene carboxylic acid and other dicarboxylates. iosrjournals.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Reference Analog |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3080 | FT-IR, Raman | Thieno[3,2b]thiophene-2,5-dicarboxylate mdpi.com |
| Aliphatic C-H Stretch (Methyl) | 2990 - 2920 | FT-IR, Raman | Thieno[3,2b]thiophene-2,5-dicarboxylate mdpi.com |
| C=O Stretch (Ester) | 1730 - 1710 | FT-IR (Strong) | General Aromatic Esters |
| C=C Ring Stretch | 1530 - 1400 | FT-IR, Raman | 2-Thiophene Carboxylic Acid iosrjournals.org |
| Asymmetric COO Stretch | ~1485 | FT-IR | Thieno[3,2b]thiophene-2,5-dicarboxylate mdpi.com |
| Symmetric COO Stretch | ~1387 | FT-IR | Thieno[3,2b]thiophene-2,5-dicarboxylate mdpi.com |
| C-Se Stretch | 700 - 600 | Raman | 2-Thiophene Carboxylic Acid (adapted from C-S) iosrjournals.org |
The most prominent band in the FT-IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the ester groups. The selenophene ring itself will have a series of characteristic C=C and C-C stretching and bending vibrations. The C-Se stretching mode is typically weak in FT-IR but may be more prominent in the Raman spectrum. nih.gov
Electronic Absorption Spectroscopy (e.g., UV-Vis-NIR) for Optical Properties
Electronic absorption spectroscopy is used to investigate the optical properties of this compound, which arise from electronic transitions between molecular orbitals. As a conjugated system, the molecule is expected to absorb light in the ultraviolet-visible (UV-Vis) range. The primary absorptions are attributed to π → π* transitions within the conjugated system of the selenophene ring and the attached carbonyl groups.
The position of the maximum absorption wavelength (λmax) and the molar absorptivity are key parameters. In related compounds like benzophenone (B1666685) 2,4-dicarboxylic acid, UV-Vis spectra have been used to explain electronic absorption properties in relation to frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap determines the energy of the lowest electronic transition. The presence of the selenium heteroatom and the electron-withdrawing ester groups influences the energy levels of these orbitals. Compared to its thiophene analog, selenophene-containing compounds often exhibit a red-shift (a shift to longer wavelengths) in their absorption spectra due to the higher energy of the p-orbitals of selenium, which leads to a smaller HOMO-LUMO gap. Solvatochromism, a change in absorption color with solvent polarity, may also be observed due to the polar nature of the molecule. researchgate.net
Table 3: Predicted Electronic Absorption Properties
| Parameter | Expected Value / Description | Reference Analog |
|---|---|---|
| λmax | ~250-350 nm | General Selenophene/Thiophene Esters |
| Electronic Transition | π → π* | Benzophenone 2,4-dicarboxylic acid nih.gov |
| Optical Properties | Potential for solvatochromism | Bis(N-phenylsalicylaldiminato)cobalt(II) researchgate.net |
Theoretical and Computational Investigations of Dimethyl Selenophene 2,5 Dicarboxylate
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity and electronic properties by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions.
For Dimethyl selenophene-2,5-dicarboxylate, the HOMO is anticipated to be primarily localized on the electron-rich selenophene (B38918) ring, while the LUMO is expected to have significant contributions from the electron-withdrawing dicarboxylate groups. This distribution facilitates intramolecular charge transfer (ICT) upon excitation. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
DFT calculations can also map the distribution of electron density within the molecule, revealing partial atomic charges and providing a picture of its electrostatic potential. In this compound, the selenium atom, being more electropositive than carbon, and the electronegative oxygen atoms of the carboxylate groups will create a distinct charge distribution. This distribution is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Electronic descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, quantify the molecule's reactivity. These descriptors are calculated from the HOMO and LUMO energies and provide a more quantitative measure of its electrophilic and nucleophilic character.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the optical properties of molecules. By simulating the response of the electron density to a time-dependent electric field (like that of light), TD-DFT can calculate absorption spectra, identifying the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions.
For this compound, TD-DFT calculations would likely predict strong absorption in the ultraviolet region, corresponding to π-π* transitions within the conjugated system of the selenophene ring and the carbonyl groups. The specific wavelengths and intensities of these absorptions are sensitive to the molecular geometry and the electronic coupling between the selenophene core and the ester substituents.
Table 2: Hypothetical Optical Properties of this compound from TD-DFT
| Property | Hypothetical Value |
| Maximum Absorption Wavelength (λ_max) | ~280-320 nm |
| Molar Absorptivity (ε) | High |
| Primary Electronic Transition | HOMO -> LUMO (π-π*) |
Note: These values are illustrative and would require specific TD-DFT calculations for confirmation.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, one could computationally investigate various reactions, such as its synthesis or its participation in further chemical transformations. For instance, the synthesis of substituted selenophenes often involves cyclization reactions, and computational analysis could elucidate the step-by-step mechanism, including the structures and energies of intermediates and transition states. This understanding is critical for optimizing reaction conditions and predicting the feasibility of different synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Selenophene Dicarboxylates
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. By developing a mathematical model based on a set of known compounds, QSPR can predict the properties of new, un-synthesized molecules.
For a series of selenophene dicarboxylates, a QSPR model could be developed to predict properties such as solubility, boiling point, or even electronic properties like the HOMO-LUMO gap. The model would use molecular descriptors calculated from the chemical structure (e.g., topological indices, quantum chemical parameters) as independent variables. Such models are highly valuable in materials science and drug discovery for screening large libraries of virtual compounds to identify candidates with desired properties, thereby reducing the need for extensive experimental synthesis and testing.
Conformation Analysis and Conformational Landscapes
Molecules with rotatable bonds, such as the ester groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Computational methods can systematically explore the conformational landscape by rotating the relevant dihedral angles and calculating the energy of each resulting structure.
Applications and Advanced Material Science Perspectives of Selenophene 2,5 Dicarboxylate Derivatives
Incorporation into Organic Electronic Materials
Selenophene-based compounds are widely recognized for their potential in developing new functional materials for electronic applications. nih.gov Their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) has been a significant area of research. nih.gov The selenium atom's properties can lead to enhanced performance in these devices compared to their sulfur (thiophene) or oxygen (furan) analogs.
Organic Solar Cells (OSCs) and Photovoltaic Performance Enhancement
The incorporation of selenophene (B38918) units into organic chromophores is a strategy employed to improve the efficiency of organic solar cells. nih.gov In dye-sensitized solar cells (DSSCs), for instance, selenophene can act as a π-bridge in donor-π-acceptor (D-π-A) dye molecules. nih.gov Theoretical studies using density functional theory (DFT) have shown that introducing selenophene units can lower the energy gap and broaden the absorption wavelength of photovoltaic materials. nih.gov This extension of conjugation and enhanced charge transfer can lead to higher power conversion efficiencies. nih.gov Furthermore, the use of selenophene can favorably modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient electron injection and dye regeneration processes in DSSCs. nih.gov While the broader class of selenophene derivatives shows considerable promise for OSCs and DSSCs nih.govresearchgate.net, specific research detailing the direct incorporation of dimethyl selenophene-2,5-dicarboxylate into the active layers of these devices is not extensively documented in current literature.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Selenophene derivatives are valuable in the field of organic semiconductors for applications in OLEDs and OFETs. nih.gov The unique properties of selenophene-containing molecules can influence charge carrier mobility and luminescence. For example, studies on selenophene-based heteroacenes have demonstrated their potential as p-channel materials in OFETs, with charge mobilities being significantly affected by the way selenophene rings are connected or fused within the molecular structure. researchgate.net The development of new synthetic methods for 2,5-disubstituted selenophenes is aimed at creating novel conjugated materials for these applications. rsc.org While selenophenes are generally important for this area of materials science nih.govresearchgate.net, specific studies focusing on the application of this compound in OLED and OFET architectures are not prominently featured in available research.
Electrochromic Materials Development
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality is valuable for applications like smart windows and displays. While various conjugated polymers and organic molecules are explored for electrochromism, there is currently limited specific information available in the scientific literature regarding the development or application of this compound or its direct derivatives as electrochromic materials.
Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Selenophene-2,5-dicarboxylate has proven to be an effective ligand for the construction of porous metal-organic frameworks. mdpi.com These materials are of high interest due to their tunable structures and potential for applications in areas like gas storage and separation. mdpi.comresearchgate.net
Design and Synthesis of Selenophene-2,5-dicarboxylate-based MOFs
A notable example of a MOF utilizing this ligand is [Zn₂(sedc)₂(dabco)], where 'sedc²⁻' stands for selenophene-2,5-dicarboxylate and 'dabco' is 1,4-diazabicyclo[2.2.2]octane. mdpi.comnih.gov This coordination polymer was synthesized via a solvothermal reaction involving zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), selenophene-2,5-dicarboxylic acid (H₂sedc), and dabco in a dimethylformamide (DMF) solvent at 100°C. nih.gov The resulting material features {Zn₂(OOCR)₄N₂} paddle-wheel building blocks and possesses a primitive cubic topology. mdpi.comnih.gov This framework is isoreticular, meaning it has the same topology, to well-known MOFs based on 1,4-benzenedicarboxylate (bdc²⁻) and 2,5-thiophenedicarboxylate (tdc²⁻). mdpi.com
| Synthesis Parameter | Details for [Zn₂(sedc)₂(dabco)] |
| Reactants | Zinc nitrate hexahydrate, Selenophene-2,5-dicarboxylic acid, 1,4-diazabicyclo[2.2.2]octane (dabco) |
| Solvent | Dimethylformamide (DMF) |
| Method | Solvothermal |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Yield | 61% nih.gov |
| Resulting Structure | {Zn₂(OOCR)₄N₂} paddle-wheel units, primitive cubic topology mdpi.com |
Gas Adsorption and Selectivity in Selenophene-Containing MOFs (e.g., CO₂ Uptake)
The incorporation of the selenophene-2,5-dicarboxylate linker has a remarkable effect on the gas adsorption properties of the MOF, particularly for carbon dioxide. mdpi.com When compared to its isoreticular benzene-based counterpart, [Zn₂(bdc)₂(dabco)], the selenophene-containing MOF exhibits significantly enhanced CO₂ uptake. mdpi.comresearchgate.net Gas adsorption measurements revealed a 15% higher volumetric CO₂ uptake at 273 K and a 28% higher uptake at 298 K (at 1 bar) for the selenophene-based MOF. mdpi.comnih.govzendy.io This improved affinity for CO₂ is also reflected in the isosteric heat of adsorption, which is higher for the selenophene framework, indicating stronger interactions between CO₂ molecules and the porous structure. mdpi.com
Furthermore, the selenophene-based MOF demonstrates increased selectivity for CO₂ over other gases like methane (B114726) (CH₄) and nitrogen (N₂). mdpi.comresearchgate.net Ideal Adsorbed Solution Theory (IAST) calculations showed a notable increase in both CO₂/CH₄ and CO₂/N₂ selectivity compared to the benzene (B151609) analogue. researchgate.netnih.gov For an equimolar CO₂/CH₄ gas mixture at 1 bar, the selectivity factor for the selenophene MOF was 15.1, compared to 11.9 for the benzene-based MOF. mdpi.comnih.gov These findings highlight the significant impact of incorporating a selenium atom into the linker, enhancing both CO₂ capacity and separation performance in isoreticular MOFs. mdpi.com
| MOF Compound | CO₂ Volumetric Uptake at 273 K (cm³/cm³) mdpi.com | CO₂ Volumetric Uptake at 298 K (cm³/cm³) mdpi.com | CO₂/CH₄ Selectivity (1 bar) mdpi.com |
| [Zn₂(sedc)₂(dabco)] (Selenophene) | 125.0 | 56.4 | 15.1 |
| [Zn₂(bdc)₂(dabco)] (Benzene) | 109.0 | 44.0 | 11.9 |
| [Zn₂(tdc)₂(dabco)] (Thiophene) | 143.0 | 63.1 | Not Reported |
Tunability of Framework Properties via Selenophene Incorporation
The incorporation of selenophene-containing linkers, such as selenophene-2,5-dicarboxylate (sedc²⁻), into metal-organic frameworks (MOFs) offers a powerful strategy for tuning the properties of these porous materials. The larger atomic radius and higher polarizability of selenium compared to its lighter chalcogen counterparts, oxygen (in furan) and sulfur (in thiophene), can lead to enhanced interactions with guest molecules. nih.gov
Gas adsorption studies on [Zn₂(sedc)₂(dabco)] revealed a significant enhancement in carbon dioxide uptake compared to its benzene analogue. nih.gov Specifically, at 273 K and 1 bar, the selenophene-containing MOF exhibited a 15% higher volumetric CO₂ uptake, which increased to a 28% higher uptake at 298 K under the same pressure. nih.gov This improved affinity for CO₂ is attributed to the increased polarizability of the selenophene ring, which leads to stronger van der Waals interactions with the quadrupolar CO₂ molecules. nih.gov
Furthermore, Ideal Adsorbed Solution Theory (IAST) calculations demonstrated a marked improvement in the selectivity for CO₂ over other gases like methane (CH₄) and nitrogen (N₂). nih.gov For an equimolar CO₂/CH₄ gas mixture at 1 bar, the selectivity factor for the selenophene-based MOF was 15.1, compared to 11.9 for the benzene-based framework. nih.gov This demonstrates that the simple incorporation of a selenophene moiety can effectively tune the framework's properties, enhancing both its storage capacity and separation performance for important industrial gases. The ability to systematically modify framework properties by exchanging isoreticular linkers with different heteroatoms provides a clear pathway for the rational design of new MOFs with targeted functionalities.
Table 1: Comparison of CO₂ Adsorption Properties for Isoreticular MOFs
| Framework | Linker | CO₂ Uptake at 273 K, 1 bar (cm³/g) | CO₂ Uptake at 298 K, 1 bar (cm³/g) | CO₂/CH₄ Selectivity (1 bar) |
| [Zn₂(sedc)₂(dabco)] | Selenophene-2,5-dicarboxylate | ~55 | ~35 | 15.1 |
| [Zn₂(bdc)₂(dabco)] | 1,4-Benzenedicarboxylate | ~48 | ~27 | 11.9 |
| Data sourced from Molecules 2020, 25(19), 4396. nih.gov |
Precursors for Semiconductor Nanoparticle Synthesis (e.g., CdSe)
Selenophene derivatives are also valuable as precursors in the synthesis of semiconductor nanoparticles, most notably cadmium selenide (B1212193) (CdSe) quantum dots (QDs). The properties of these quantum dots, such as their size-tunable photoluminescence, make them highly desirable for applications in displays, lighting, and biomedical imaging. The choice of the selenium precursor is critical as it influences the reaction kinetics, and consequently the size, shape, and quality of the resulting nanoparticles.
The high-temperature pyrolysis of organometallic precursors is a common method for synthesizing high-quality CdSe nanocrystals. In this approach, a selenium precursor is injected into a hot solution containing a cadmium source, typically in the presence of coordinating solvents or surfactants. While elemental selenium and trioctylphosphine (B1581425) selenide (TOPSe) are widely used, there is a continuous search for alternative precursors that offer better control over the reaction and are potentially less hazardous.
Derivatives of selenophene have been identified as promising new precursors for the fabrication of luminescent CdSe nanoparticles. The use of specific selenophene compounds can lead to the formation of CdSe nanoparticles of various shapes, such as tetrapods and quantum dots, depending on the reaction conditions like temperature and the type of stabilizers used. This suggests that the decomposition pathway of the selenophene precursor plays a key role in directing the crystallographic growth of the nanoparticles.
While the general use of selenophene derivatives has been reported, the specific application of this compound as a precursor is an area of ongoing research. The presence of the ester functional groups could potentially influence its reactivity and coordination to the cadmium source, offering a different kinetic profile compared to simpler selenophene derivatives. The development of new selenium precursors, such as acid selenites (R-O-SeOOH), has also been shown to yield high-quality CdSe nanocrystals with narrow size distributions. nih.gov This highlights the importance of the molecular structure of the precursor in controlling the properties of the final nanomaterial.
Functionalization for Advanced Supramolecular Architectures
The principles of supramolecular chemistry, which involve the self-assembly of molecular components through non-covalent interactions, provide a powerful bottom-up approach to creating complex and functional materials. Selenophene-2,5-dicarboxylate and its derivatives are excellent candidates for use as building blocks, or "tectons," in the construction of advanced supramolecular architectures. The rigid selenophene core provides a well-defined geometry, while the dicarboxylate groups offer versatile coordination sites for metal ions or hydrogen bonding interactions.
The functionalization of the selenophene-2,5-dicarboxylate scaffold is key to directing the self-assembly process and imbuing the resulting supramolecular structures with specific properties. For instance, the ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form coordination polymers and metal-organic frameworks, as discussed previously.
Beyond coordination chemistry, the selenophene ring itself can be functionalized at the 3- and 4-positions. The introduction of different functional groups at these positions can be used to control the packing of the molecules in the solid state, influence their electronic properties, and introduce specific functionalities such as redox activity or photoresponsiveness. For example, the synthesis of S-shaped double helicenes based on selenophene units demonstrates the potential for creating complex, chiral supramolecular structures. arxiv.org The intermolecular interactions in the crystal packing of these helicenes suggest their utility as self-assembly units. arxiv.org
Furthermore, the concept of "Janus tectons," which are three-dimensional building blocks with two distinct faces, can be applied to selenophene derivatives. chemspider.com One face of the molecule can be designed to interact with a surface, such as graphene, while the other face presents a specific functional group to the exterior. This allows for the non-covalent functionalization of surfaces with a high degree of order. By appropriately modifying this compound, it could be envisioned as a component in such a system, where the selenophene core interacts with a surface and the ester groups are available for further chemical modification or to direct the assembly of a second layer. The ability to precisely control the arrangement of molecules in two and three dimensions through careful molecular design is a cornerstone of modern materials science, and selenophene-2,5-dicarboxylate derivatives provide a versatile platform for exploring these concepts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
